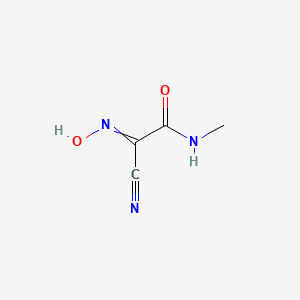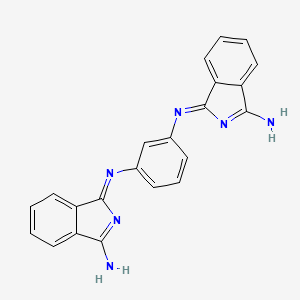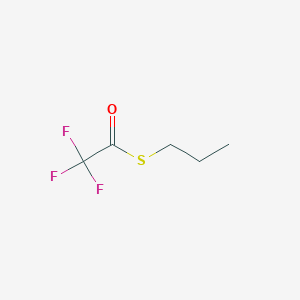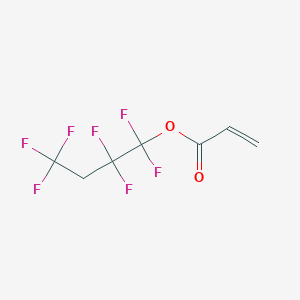
N-Methyl-N-phenyl-N'-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-phenyl-N’-ethylurea is an organic compound with the molecular formula C10H14N2O It is a derivative of urea, where the nitrogen atoms are substituted with methyl, phenyl, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-phenyl-N’-ethylurea can be synthesized through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity.
Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, although not environmentally friendly, is still widely used due to its efficiency.
Industrial Production Methods
Industrial production of N-Methyl-N-phenyl-N’-ethylurea typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenyl-N’-ethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted ureas.
Scientific Research Applications
N-Methyl-N-phenyl-N’-ethylurea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyl-N’-ethylurea involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N’-phenylurea: Similar structure but lacks the ethyl group.
N-Phenyl-N’-methylurea: Another similar compound with different substituents.
N,N’-Disubstituted thiourea: Thiourea derivatives with similar applications.
Uniqueness
N-Methyl-N-phenyl-N’-ethylurea is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
52073-04-8 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-ethyl-1-methyl-1-phenylurea |
InChI |
InChI=1S/C10H14N2O/c1-3-11-10(13)12(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,11,13) |
InChI Key |
GOVFUKDUNFENCA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)



![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)

![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)





